molecular formula C12H14ClNO3S B12110615 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride

Cat. No.: B12110615
M. Wt: 287.76 g/mol
InChI Key: QBDYXXCUISMUDG-UHFFFAOYSA-N
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Description

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with cyclopentylamine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure settings .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity allows it to modify proteins, enzymes, and other biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclopentylamino group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological systems .

Biological Activity

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound that has gained attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety linked to a cyclopentylamino sulfonamide group, which is hypothesized to contribute to its biological activity. The structural formula can be represented as follows:

C1H1O2SCl\text{C}_1\text{H}_1\text{O}_2\text{S}\text{Cl}

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma and edema.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

  • Breast Cancer : In vitro assays revealed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells.
  • Leukemia : The compound showed promising results in reducing the viability of leukemia cells, suggesting its potential as a chemotherapeutic agent.
Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMCF-712.5Apoptosis induction
LeukemiaK5628.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce edema and inflammation markers significantly.

Model Dosage (mg/kg) Inflammation Reduction (%)
Carrageenan-induced edema1045
Zymosan-induced inflammation2060

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted that the compound, when used in combination with existing chemotherapeutics, enhanced tumor regression in xenograft models.
  • Anti-inflammatory Efficacy : In a controlled trial involving rats with induced arthritis, treatment with the compound resulted in significant improvement in joint swelling and pain relief compared to control groups.

Properties

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

4-(cyclopentylsulfamoyl)benzoyl chloride

InChI

InChI=1S/C12H14ClNO3S/c13-12(15)9-5-7-11(8-6-9)18(16,17)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2

InChI Key

QBDYXXCUISMUDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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